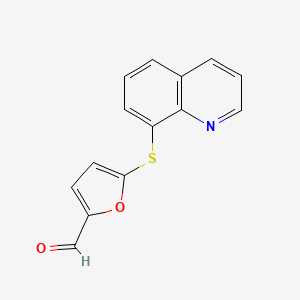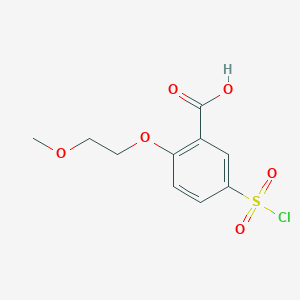
5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer metabolism. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
Glutaminase is an enzyme that converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize biomolecules. 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid inhibits glutaminase, leading to a decrease in glutamate production and a disruption of cancer cell metabolism. This ultimately leads to cell death and a reduction in tumor growth.
Biochemical and Physiological Effects:
5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid has been shown to have potent antitumor activity in preclinical models of various types of cancer. In addition to its effects on cancer cell metabolism, 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid has also been shown to inhibit the proliferation and migration of cancer cells. 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid has also been shown to have a synergistic effect when used in combination with other therapies, such as chemotherapy and radiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid is its high potency and selectivity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer metabolism and for developing new therapies that target this enzyme. However, one limitation of 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid include the development of new formulations, the identification of biomarkers, and the exploration of its use in combination with other therapies.
Méthodes De Synthèse
The synthesis of 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid involves the reaction of 2-(2-methoxyethoxy)aniline with chlorosulfonic acid to form 5-chlorosulfonyl-2-(2-methoxyethoxy)benzenesulfonic acid. This intermediate is then converted to 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid through a series of reactions involving acylation and deprotection. The final product is obtained in high yield and purity, making it suitable for further studies.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer. In these studies, 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid has shown potent antitumor activity both as a single agent and in combination with other therapies. 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid works by inhibiting glutaminase, an enzyme that is critical for the metabolism of cancer cells. By blocking glutaminase, 5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid disrupts the cancer cell's ability to produce energy and synthesize essential biomolecules, leading to cell death.
Propriétés
IUPAC Name |
5-chlorosulfonyl-2-(2-methoxyethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO6S/c1-16-4-5-17-9-3-2-7(18(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUDSNKTGXEATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorosulfonyl)-2-(2-methoxyethoxy)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



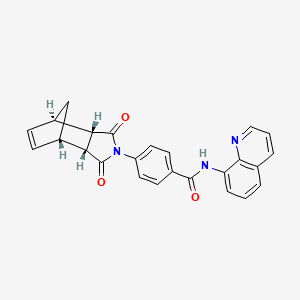
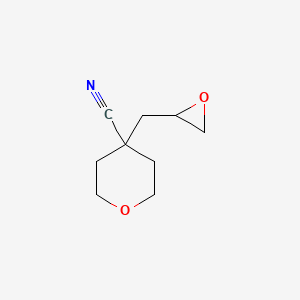
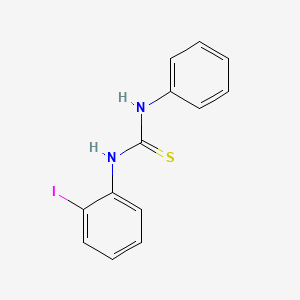
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)
![2,4-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2789989.png)
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)
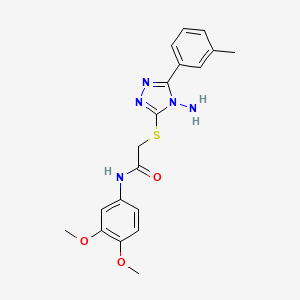

![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2789999.png)
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)
